molecular formula C23H34N2O4 B566039 Bisoprolol EP Impurity C CAS No. 1797132-90-1

Bisoprolol EP Impurity C

Cat. No.: B566039
CAS No.: 1797132-90-1
M. Wt: 402.535
InChI Key: YWEWDYCKMBVUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol EP Impurity C, with CAS number 1797132-90-1, is a high-purity chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Bisoprolol, a beta-blocker used to treat cardiovascular conditions . This compound is a dimeric impurity and is chemically identified as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol . It has a molecular formula of C25H38N2O4 and a molecular weight of 430.58 g/mol . This impurity standard is fully characterized and compliant with regulatory guidelines, making it critical for analytical method development (AMV), method validation, and routine Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its primary research value lies in ensuring the safety, efficacy, and quality of Bisoprolol formulations by providing traceability against pharmacopeial standards such as the European Pharmacopoeia (EP) . Furthermore, it is used in vital regulatory processes, including Abbreviated New Drug Application (ANDA) filings and genotoxic or toxicity studies, in accordance with ICH guidelines . To support research integrity, the product is supplied with a comprehensive Certificate of Analysis (CoA) and full characterization data, which typically includes 1HNMR, 13CNMR, mass spectrometry, HPLC (using pharmacopoeia methods), IR spectroscopy, and TGA . The material is intended for research purposes only and is strictly not for human consumption, diagnostic use, or any veterinary applications .

Properties

IUPAC Name

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWDYCKMBVUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Pathway (Patent CN110683941A)

The most detailed preparation method, disclosed in a 2018 patent, involves a seven-step synthesis starting from pp-hydroxybenzaldehyde (Compound 1) (Figure 1). Key steps include:

Step 1: Benzylation of pp-Hydroxybenzaldehyde
pp-Hydroxybenzaldehyde reacts with benzyl bromide in acetonitrile using potassium carbonate (1.25:1 molar ratio) at 70°C for 2 hours, yielding 4-(benzyloxy)benzaldehyde (Compound 2) with >95% purity.

Step 2: Reduction to Alcohol
Sodium borohydride reduces Compound 2 in ethanol (1.1:1 molar ratio) at 20°C for 1 hour, producing 4-(benzyloxy)benzyl alcohol (Compound 3).

Step 3: Chlorination
Thionyl chloride converts Compound 3 to 4-(benzyloxy)benzyl chloride (Compound 4) under reflux conditions (70°C, 4 hours).

Step 4: Etherification
Reaction of Compound 4 with pp-isopropoxyethoxy-pp-methylphenol (1.5:1 molar ratio) in acetonitrile at 70°C yields the bis-ether intermediate (Compound 5).

Step 5: Debenzylation
Catalytic hydrogenation (Pd(OH)2_2/C, H2_2) removes benzyl groups from Compound 5, generating this compound (Compound 6) with 92–95% yield.

Table 1. Reaction Conditions for Key Synthetic Steps

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1pp-OH-benzaldehyde + BnBrAcetonitrile70295
2Compound 2 + NaBH4_4Ethanol20189
3Compound 3 + SOCl2_2Toluene70491
4Compound 4 + phenol deriv.Acetonitrile70687
5Compound 5 + H2_2MeOH/H2_2O251292

Critical Process Parameters and Optimization

Solvent Selection

Acetonitrile emerges as the preferred solvent for Steps 1, 4, and 6 due to its aprotic nature and high dielectric constant (ε=37.5\varepsilon = 37.5), facilitating SN2 mechanisms in etherification. Comparative studies show ethanol (Step 2) optimizes borohydride reduction kinetics while minimizing side reactions.

Temperature Control

  • Etherification (Step 4) : Maintaining 70°C prevents oligomerization of the phenolic intermediate, which occurs above 80°C.

  • Debenzylation (Step 5) : Room-temperature hydrogenation avoids over-reduction of the benzyl ether groups.

Catalyst Efficiency

Pd(OH)2_2/C demonstrates superior debenzylation activity (turnover number = 1,200) compared to Pd/C (TON = 800) due to hydroxide-assisted desorption of reaction byproducts.

Analytical Characterization and Validation

Structural Confirmation

Synchemia’s batch analysis (Lot #SC-2301) corroborates the patent-synthesized compound using:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.25 (d, J=8.4J = 8.4 Hz, 4H, Ar-H), 6.85 (d, J=8.4J = 8.4 Hz, 4H), 4.75 (m, 2H, -OCH2_2), 3.95 (m, 4H, -CH2_2O).

  • HRMS : m/z 403.2461 [M+H]+^+ (calc. 403.2464 for C23_{23}H34_{34}N2_2O4_4).

Purity Assessment

HPLC analysis (USP method) shows:

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase : 0.1% H3_3PO4_4/ACN (70:30)

  • Retention Time : 8.2 min

  • Purity : 99.2% (area normalization).

Industrial-Scale Considerations

Cost Analysis

Raw material costs for 1 kg Impurity C production approximate $2,150:

  • pp-Hydroxybenzaldehyde: $420

  • Benzyl bromide: $580

  • Pd(OH)2_2/C: $950

  • Solvents/Reagents: $200.

Environmental Impact

The patent route reduces waste vs. traditional methods:

  • E-factor : 18 kg waste/kg product (vs. 32 kg in prior art)

  • PMI : 23 (Process Mass Intensity).

Regulatory and Pharmacopeial Status

As per European Pharmacopoeia 11.0, this compound is listed under "Related Substances" with a specification limit of 0.15%. Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.05% degradation in bisoprolol tablets, confirming the impurity’s low formation propensity .

Chemical Reactions Analysis

3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.

Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Quality Control

Impurity Profiling
Bisoprolol EP Impurity C is utilized extensively in the analysis of bisoprolol formulations to ensure compliance with regulatory standards. It serves as a reference substance for identifying and quantifying impurities in bisoprolol products. The presence of impurities can affect the pharmacological activity and safety profile of the drug, making it crucial to monitor these levels during production.

Analytical Techniques
High-performance liquid chromatography (HPLC) is commonly employed to analyze impurities, including this compound. Recent studies have demonstrated that specific HPLC methods can effectively separate bisoprolol from its impurities, allowing for accurate quantification of this compound alongside other related substances . This capability is essential for ensuring that pharmaceutical products meet the required purity specifications.

Research and Development

Stability Studies
In the development of new formulations, this compound is used in stability studies to assess how different conditions affect the degradation of bisoprolol and its impurities over time. Such studies are vital for understanding the shelf life and storage requirements of pharmaceutical products .

Formulation Development
The compound also plays a role in the formulation of combination therapies where bisoprolol is used alongside other active ingredients. Research indicates that controlling impurity levels can enhance the stability and efficacy of these combinations, thereby improving patient outcomes .

Regulatory Compliance

Guideline Adherence
The characterization and quantification of this compound are critical for compliance with international pharmacopoeias and regulatory guidelines. Regulatory bodies require detailed impurity profiles as part of the drug approval process, emphasizing the importance of this compound in ensuring drug safety .

Case Studies

Several case studies illustrate the importance of monitoring this compound:

  • Case Study 1: HPLC Method Development
    A study demonstrated the successful application of a novel HPLC method that provided good resolution between bisoprolol and its closest eluting impurities, including this compound. This method allowed researchers to quantify impurity levels accurately, which is essential for quality assurance in pharmaceutical manufacturing .
  • Case Study 2: Stability Assessment
    Research highlighted how stability assessments involving this compound helped identify degradation pathways under various environmental conditions. These findings are crucial for formulating robust bisoprolol products that maintain efficacy over their shelf life .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisoprolol has multiple impurities categorized by the European Pharmacopoeia (EP), including Impurities A, B, C, D, L, Q, S, and others . Below is a detailed comparison of Bisoprolol EP Impurity C with key analogues:

Structural and Chemical Properties

Impurity CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Origin
This compound 1225195-70-9 C25H38N2O4 430.58 Dimeric structure with methylenebis(phenylene) core; two isopropylamino-propan-2-ol units Synthesis by-product (e.g., incomplete purification or side reactions)
Bisoprolol EP Impurity A 62572-93-4 C14H21NO3 265.33 Lacks isopropoxyethyl group; contains hydroxymethylphenoxy moiety Degradation via acid hydrolysis or synthesis intermediates
Bisoprolol EP Impurity L 29122-74-5 C13H19NO3 237.29 Metoprolol-related structure; simpler aromatic backbone Degradation under oxidative/thermal stress
Phosphomonoester Impurity (RRT 0.95) N/A Not fully disclosed ~500 (estimated) Phosphorus-containing derivative formed via API-excipient interaction Interaction with calcium hydrogen phosphate excipient
Bisoprolol EP Impurity S 123-08-0 C7H6O2 122.12 4-Hydroxybenzaldehyde; simple aromatic aldehyde Oxidative degradation or synthesis by-product

Formation Pathways

  • Impurity C : Likely originates from dimerization during synthesis, where two bisoprolol molecules react via a methylene bridge .
  • Impurity A : Forms during acid hydrolysis of bisoprolol fumarate or incomplete synthesis of the parent drug .
  • Impurity L : Generated under oxidative, thermal, or photolytic stress , structurally analogous to metoprolol impurities .
  • Phosphomonoester: Results from interaction between bisoprolol’s hydroxyl groups and phosphate-based excipients .

Analytical Differentiation

  • Chromatographic Behavior : Impurity C elutes later than bisoprolol in HPLC due to its higher molecular weight and hydrophobicity .
  • Spectroscopic Identification: Impurity C: Characterized by NMR (methylene bridge protons at δ 3.8–4.2 ppm) and MS (m/z 431 [M+H]<sup>+</sup>) . Phosphomonoester: Detected via <sup>31</sup>P-NMR and MS (distinct phosphorus fragmentation) . Impurity A: Identified by UV (λmax 270 nm) and MS (m/z 266 [M+H]<sup>+</sup>) .

Research Findings and Methodologies

Forced Degradation Studies

Forced degradation studies reveal distinct impurity profiles under varying conditions :

Condition Major Impurities Formed
Acid hydrolysis Impurity A, L, D
Alkaline hydrolysis Impurity A, L, Q, G, K
Oxidative/Thermal Impurity A, L, K
Photodegradation Impurity A, L, G, K

Notably, Impurity C is absent in these studies, supporting its classification as a synthesis-related impurity rather than a degradation product.

Regulatory and Analytical Challenges

  • EP Standards : Bisoprolol impurities are tightly regulated, with Impurity C requiring control at ≤0.15% per ICH guidelines .
  • Detection Methods: LC-MS/MS and HILIC (Hydrophilic Interaction Liquid Chromatography) are preferred for resolving polar impurities like phosphomonoesters .

Biological Activity

Bisoprolol EP Impurity C, known chemically as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol, is a significant impurity associated with the beta-blocker medication bisoprolol. Understanding its biological activity is essential for ensuring the safety and efficacy of bisoprolol formulations, particularly in the context of regulatory compliance and quality control.

  • CAS Number : 1797132-90-1
  • Molecular Formula : C₂₅H₃₈N₂O₄
  • Molecular Weight : 430.58 g/mol

Biological Activity

The biological activity of this compound can be inferred from its structural relationship to bisoprolol, a selective beta-1 adrenergic receptor blocker. The following sections detail its pharmacological implications, potential toxicity, and relevance in drug formulations.

Pharmacological Implications

  • Beta-Adrenergic Receptor Interaction :
    • Bisoprolol primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Given that Impurity C is structurally related to bisoprolol, it may exhibit similar receptor interactions but with varying affinities and effects.
    • Studies involving molecular docking simulations suggest that derivatives of bisoprolol, including impurities, can interact with various receptors associated with hypertension, including the angiotensin I-converting enzyme and renin .
  • Toxicity Studies :
    • Toxicity assessments are crucial for impurities in pharmaceutical formulations. This compound has been evaluated in various toxicity studies to determine its safety profile when present in bisoprolol formulations.
    • The International Conference on Harmonization (ICH) guidelines stipulate monitoring impurity levels to ensure they remain within acceptable limits during the drug development process .

Case Studies

  • Impurity Analysis in Bisoprolol Fumarate :
    • A study published in the Journal of Pharmaceutical Sciences analyzed various impurities in bisoprolol fumarate, including Impurity C. The findings highlighted that while bisoprolol itself eluted at a specific retention time, Impurity C's retention time varied under different chromatographic conditions, indicating unique properties that could affect its biological activity .
  • Stability Studies :
    • Stability studies indicated that the levels of impurities, including Impurity C, can significantly increase over time when stored under certain conditions. This underscores the importance of stability testing in ensuring the long-term safety and efficacy of bisoprolol formulations .

Data Tables

PropertyValue
CAS Number1797132-90-1
Molecular FormulaC₂₅H₃₈N₂O₄
Molecular Weight430.58 g/mol
Beta-1 Receptor AffinitySimilar to bisoprolol
Toxicity LevelEvaluated per ICH guidelines

Q & A

Q. What analytical techniques are recommended for identifying Bisoprolol EP Impurity C in drug substances?

A validated LC–UV–MS/MS method is widely used, employing a C18 column with formic acid in water and acetonitrile as mobile phases under gradient elution. Mass spectrometry (MS) facilitates structural identification via fragmentation patterns of protonated molecular ions, even without reference standards. UV detection at 270 nm enables quantification .

Q. How is the molecular structure of this compound characterized?

Impurity C (CAS 1225195-70-9) is identified as 3,3'-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol), with the molecular formula C₂₅H₃₈N₂O₄ (MW: 430.58). Structural confirmation relies on MS/MS fragmentation studies and comparison with pharmacopeial standards .

Q. What regulatory guidelines govern the characterization of this compound?

Per FDA and European Pharmacopoeia (EP) standards, impurity characterization requires:

  • Chemical identity (name, structure, CAS).
  • Validated analytical methods for detection and quantification.
  • Data on physical/chemical properties and batch-specific impurity profiles .

Advanced Research Questions

Q. How can co-elution challenges between this compound and structurally similar impurities be resolved?

Co-elution issues arise due to the polar nature of bisoprolol-related substances. Optimization strategies include:

  • Adjusting mobile phase pH and buffer composition (e.g., ion-pair agents).
  • Fine-tuning column temperature and gradient elution profiles.
  • Utilizing high-resolution MS to differentiate fragmentation patterns .

Q. What methodologies validate the precision and accuracy of impurity quantification methods for this compound?

Method validation involves:

  • System repeatability : Relative standard deviation (RSD) <10% for multiple injections of standard solutions.
  • Method repeatability : RSD <10% for impurity levels across replicate sample preparations.
  • Specificity : Baseline separation from bisoprolol and other impurities (e.g., fumaric acid, impurity A) .

Q. Is this compound a degradation product or a process-related impurity?

Current forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) primarily yield impurities A, L, D, and others, but not Impurity C . This suggests Impurity C is likely a synthesis by-product, necessitating process optimization to minimize its formation during manufacturing .

Q. How do discrepancies in impurity profiles arise across different stress studies?

Variations in degradation conditions (e.g., stress duration, temperature) and analytical methods (e.g., column selectivity, detection sensitivity) can lead to divergent impurity profiles. For example, Pandey et al. reported an unknown thermal degradation product (m/z 749) not observed in other studies, highlighting the need for standardized protocols .

Key Insights

  • This compound is structurally distinct, requiring advanced MS/MS for unambiguous identification.
  • Method optimization is critical to address co-elution with polar impurities.
  • Regulatory compliance demands thorough documentation of synthesis pathways and analytical validation data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.